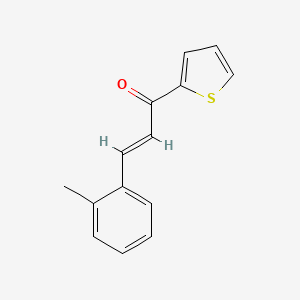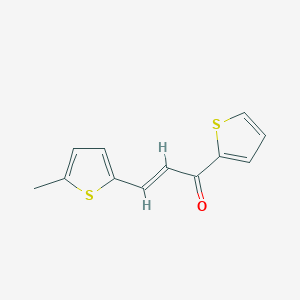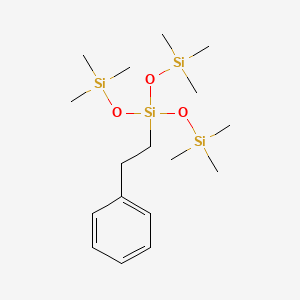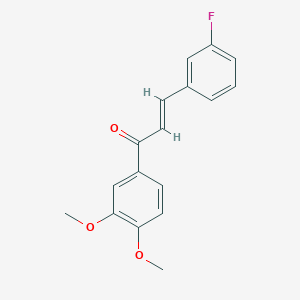
(2E)-1-(3,4-Dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-1-(3,4-Dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one, otherwise known as DMFMP, is an organic compound that has been studied extensively for its potential applications in scientific research. DMFMP is an aryl-substituted propenone and is a member of the class of compounds known as furanones. It has been used in the synthesis of various compounds and has been studied for its potential applications in drug design, medicinal chemistry, and biochemistry.
Applications De Recherche Scientifique
DMFMP has been studied for its potential applications in scientific research. It has been used as a starting material in the synthesis of various compounds, including those with potential pharmaceutical applications. It has also been studied for its potential applications in drug design, medicinal chemistry, and biochemistry. It has been used to study the structure-activity relationship of various compounds, as well as the effects of various substituents on the activity of the compounds.
Mécanisme D'action
The mechanism of action of DMFMP is not fully understood. However, it is believed that it acts as a ligand for various enzymes and receptors, which allows it to interact with the target molecules. It is also believed to interact with DNA and RNA, which may affect gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMFMP are not well understood. However, it has been shown to have some effects on the activity of certain enzymes and receptors. It has also been shown to have some effects on the expression of certain genes.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of DMFMP for lab experiments is its low cost and ease of synthesis. It is also relatively stable, which makes it suitable for use in a variety of experiments. However, its lack of specificity makes it difficult to use in certain experiments, and its potential toxicity must be taken into consideration when using it in experiments.
Orientations Futures
There are a number of potential future directions for DMFMP research. These include further studies into its mechanism of action, its effects on gene expression, and its potential applications in drug design and medicinal chemistry. Additionally, further research into its biochemical and physiological effects could lead to the development of more specific and effective compounds. Finally, further studies into its potential toxicity could lead to the development of safer compounds for use in lab experiments.
Méthodes De Synthèse
DMFMP can be synthesized by a variety of methods. The most common method is the reaction of furfural with dimethoxyphenylmagnesium bromide. This reaction is carried out in an inert atmosphere, such as nitrogen or argon, and is followed by the addition of 5-methylfuran-2-yl bromide. This reaction yields a mixture of (2E)-1-(3,4-dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one and (2Z)-1-(3,4-dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one in a ratio of 3:2.
Propriétés
IUPAC Name |
(E)-1-(3,4-dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-11-4-6-13(20-11)7-8-14(17)12-5-9-15(18-2)16(10-12)19-3/h4-10H,1-3H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYDXNFGNLRALO-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3,4-Dimethoxyphenyl)-3-(5-methylfuran-2-yl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














